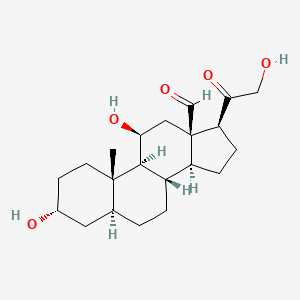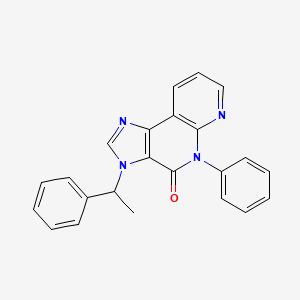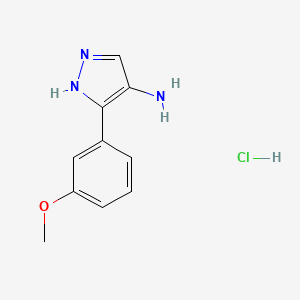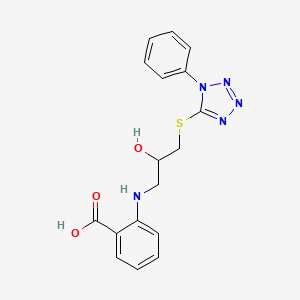
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 297-940-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 297-940-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and quality of the final product.
Industrial Production Methods: In industrial settings, the production of EINECS 297-940-9 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced process control systems. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: EINECS 297-940-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions of EINECS 297-940-9 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of EINECS 297-940-9 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
EINECS 297-940-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, EINECS 297-940-9 is explored for its potential therapeutic properties, including its role in drug development. In industry, it is used in the production of various commercial products, such as polymers, coatings, and specialty chemicals.
作用機序
The mechanism of action of EINECS 297-940-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes. The pathways affected by EINECS 297-940-9 can influence a wide range of biological functions, from signal transduction to metabolic regulation.
特性
CAS番号 |
93776-14-8 |
|---|---|
分子式 |
C19H25F17N2O4 |
分子量 |
668.4 g/mol |
IUPAC名 |
2-carboxyethyl-[3-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino]propyl]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C19H23F17N2O3.H2O/c1-38(2,7-4-11(40)41)6-3-5-37-9-10(39)8-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36;/h10,37,39H,3-9H2,1-2H3;1H2 |
InChIキー |
MTSVVFTVWNRJDE-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)O.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















